6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-19-9-10-23-22(16-19)21(17-24(27)28-23)18-26-14-12-25(13-15-26)11-5-8-20-6-3-2-4-7-20/h2-10,16-17H,11-15,18H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFPGBOLEQCWSR-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H28N2O3, with a molecular weight of 396.49 g/mol. The compound features a chromenone core substituted with a piperazine moiety and a phenylpropene side chain, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 6-methyl-4-{...}. For instance, derivatives with chromenone structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis in cancer cells through the modulation of apoptotic pathways, including the activation of caspases and the upregulation of pro-apoptotic proteins .
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 12.5 | Apoptosis induction via caspase activation | |
| MCF7 | 15.3 | Inhibition of cell proliferation | |
| HeLa | 10.0 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. Studies indicate that derivatives exhibit varying degrees of activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The biological activity of 6-methyl-4-{...} can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways.
- Cell Cycle Arrest : It may cause G1 phase arrest in cancer cells.
- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical scenarios:
-
Case Study: Breast Cancer Treatment
- A derivative showed promising results in reducing tumor size in a preclinical model when administered in combination with standard chemotherapy agents.
- The study reported enhanced efficacy due to synergistic effects observed in combination therapy.
-
Case Study: Antimicrobial Resistance
- A study evaluated the effectiveness of a related compound against multidrug-resistant strains of bacteria, showing significant inhibition at lower concentrations than traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
Coumarin derivatives with substitutions at positions 3, 4, or 6 exhibit distinct biological activities. For instance:
- Series C (4-Substituted Coumarins) : Compounds like 6-methyl-4-(4-phenylpiperazin-1-yl)-2H-chromen-2-one (C9) (IC₅₀ = 4.5 μmol/L against AChE) demonstrate superior activity compared to 6-substituted analogs (Series A) due to better alignment with the enzyme’s active site gorge .
Table 1: Structural and Activity Comparison of Selected Coumarin Derivatives
Role of Linker Length and Substituent Geometry
- Linker Length : Series A coumarins (6-substituted) with short methylene linkers showed reduced AChE inhibition due to insufficient reach into the enzyme’s gorge. The target compound’s methylene linker between coumarin and piperazine may offer better positioning than Series A but requires validation .
- Cinnamyl vs. Phenyl Substituents : The cinnamyl group’s planar geometry and conjugated double bond (2E-configuration) could improve π-π stacking or hydrophobic interactions compared to C9’s phenyl group. Similar enhancements were observed in compound 13a (), where a propenyl group increased antimicrobial activity .
Electronic and Steric Effects
- Electron-Withdrawing Groups : Halogenated analogs like C3 () and 11c () showed altered solubility and target affinity, suggesting that the target compound’s cinnamyl group (electron-rich) may favor different interactions.
- Methyl Group at Position 6 : The 6-methyl substitution in the target compound and C9 may reduce metabolic degradation compared to unsubstituted coumarins, as seen in harmirin derivatives () .
Preparation Methods
Intermediate Synthesis: 2-Hydroxy-4-methylbenzaldehyde
A modified protocol from the coumarin-6 synthesis patent (CN101987846A) outlines the preparation of substituted salicylaldehydes:
-
M-diethylaminophenol (5.6 mol) is reacted with dimethylformamide (9.8 mol) under cooled conditions (4°C).
-
Phosphorus oxychloride (0.74 mol) is added dropwise, followed by heating at 40°C for 5 hours.
-
The product is neutralized with sodium hydroxide (pH 5), yielding 2-hydroxy-4-methylbenzaldehyde.
Cyclization to 6-Methylchromen-2-one
The aldehyde intermediate undergoes cyclization with ethyl acetoacetate in acidic conditions (e.g., concentrated H₂SO₄) to form the coumarin core:
Key parameters :
Functionalization at the 4-Position
Introducing a reactive group at the coumarin’s 4-position is critical for subsequent piperazine coupling. Two primary methods are documented:
Chloromethylation
Chloromethylation using paraformaldehyde and HCl gas in dioxane:
-
6-Methylchromen-2-one (1 equiv) is refluxed with paraformaldehyde (1.2 equiv) and HCl gas in anhydrous dioxane.
-
The intermediate 4-chloromethyl-6-methylchromen-2-one is isolated via vacuum filtration.
Conditions :
-
Temperature: 110°C
-
Time: 8–12 hours
-
Yield: 60–65%
Mannich Reaction
Alternative functionalization via the Mannich reaction introduces a hydroxymethyl group:
-
Coumarin (1 equiv), piperazine (1.5 equiv), and formaldehyde (2 equiv) are refluxed in ethanol.
-
4-(Piperazin-1-ylmethyl)-6-methylchromen-2-one is obtained after recrystallization.
Conditions :
Piperazine-Cinnamyl Coupling
The final step involves attaching the (2E)-3-phenylprop-2-en-1-yl group to the piperazine nitrogen.
Cinnamyl Bromide Alkylation
Cinnamyl bromide (1.2 equiv) reacts with the piperazine intermediate in acetonitrile under basic conditions:
-
4-(Piperazin-1-ylmethyl)-6-methylchromen-2-one (1 equiv) and K₂CO₃ (3 equiv) are stirred in anhydrous CH₃CN.
-
Cinnamyl bromide is added dropwise at 0°C, followed by reflux.
Conditions :
Stereoselective Wittig Reaction
To ensure the (2E) -configuration of the cinnamyl group, a Wittig reaction is employed:
-
4-(Piperazin-1-ylmethyl)-6-methylchromen-2-one (1 equiv) reacts with (E)-3-phenylprop-2-en-1-yltriphenylphosphonium bromide (1.1 equiv) in THF.
-
n-BuLi (1.1 equiv) is added at −78°C, followed by warming to room temperature.
Conditions :
Comparative Analysis of Methods
Challenges and Optimization
-
Stereochemical Control : The (2E) -configuration of the cinnamyl group is crucial for bioactivity. The Wittig method outperforms alkylation in stereoselectivity but requires stringent anhydrous conditions.
-
Piperazine Reactivity : Over-alkylation at the piperazine’s secondary nitrogen can occur, necessitating stoichiometric control.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility but may complicate purification .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters require optimization?
The synthesis of chromenone-piperazine derivatives typically involves multi-step reactions, including:
- Core chromenone formation : Acid- or base-catalyzed cyclization of substituted salicylaldehydes.
- Piperazine linkage : Nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt) to attach the (2E)-3-phenylprop-2-en-1-yl-piperazine moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for coupling steps .
- Temperature control : 60–80°C for cyclization; room temperature for amine coupling .
- Reaction time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the chromenone core and piperazine substituents .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
Q. What are the common challenges in crystallographic structure determination for this compound?
- Crystal quality : Slow evaporation from chloroform/hexane mixtures (1:1) improves crystal growth .
- Refinement software : SHELXL (via SHELX suite) is widely used for small-molecule refinement, though twinning or disorder in the (2E)-3-phenylprop-2-en-1-yl group may require constraints .
- Hydrogen placement : Geometrical placement with for riding models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Solvent screening : Ethanol or DMF for reflux conditions (80°C) enhances solubility of intermediates .
- Catalyst selection : Triethylamine or DMAP accelerates coupling reactions by deprotonating amines .
- Workflow : Use design-of-experiment (DoE) approaches to optimize temperature, solvent, and stoichiometry. For example, a 1.2:1 molar ratio of piperazine derivative to chromenone precursor reduces unreacted starting material .
Q. What strategies resolve discrepancies between computational and experimental structural data (e.g., bond angles, torsion)?
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify steric clashes or conformational flexibility .
- Multi-method validation : Cross-validate NMR-derived dihedral angles with crystallographic data. For example, the C44–C45–C46 angle (121.03° in X-ray) should align with NMR coupling constants .
- Software cross-check : Refine structures using both SHELXL and Olex2 to detect systematic errors .
Q. What methodological approaches establish structure-activity relationships (SAR) for its biological activity?
- In vitro assays : Screen against kinase targets (e.g., PI3K, MAPK) using ATP-competitive binding assays. IC values correlate with the electron-withdrawing effects of the chromenone carbonyl group .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with hydrophobic pockets (e.g., the (2E)-3-phenylprop-2-en-1-yl group’s π-π stacking with tyrosine residues) .
- Metabolic stability : LC-MS/MS to assess hepatic microsomal degradation, with logP values <3.5 favoring bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
